

Accuracy and precision of different analytical methods for Pheniramine Maleate determination

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A Comparative Guide to Analytical Methods for Pheniramine Maleate Determination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantitative determination of **Pheniramine Maleate**, a first-generation antihistamine. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document presents a comprehensive overview of commonly employed methods, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Titrimetry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE), with a focus on their accuracy and precision supported by experimental data.

Data Summary

The following table summarizes the quantitative performance characteristics of different analytical methods for **Pheniramine Maleate** determination, providing a clear comparison of their accuracy (recovery) and precision (Relative Standard Deviation, RSD).



Analytical Method	Linearity Range	Accuracy (% Recovery)	Precision (% RSD)	Limit of Detection (LOD)	Limit of Quantitatio n (LOQ)
HPLC	10-70 μg/mL[1]	98.99 - 101.09%[1]	< 2%[2]	-	-
UV-Vis Spectrophoto metry	2-40 μg/mL[<mark>3</mark>]	101.8 - 102.01% (Label Claim) [3]	≤ 3.47%[3]	0.18 μg/mL[3]	0.39 μg/mL[3]
Titrimetry (Acid-Base)	2-20 mg[4][5]	97.48 - 106.3%[4][5]	≤ 2.58%[4][5]	-	-
HPTLC	0.8-3.6 μ g/spot	100.6%	1.5%	-	-
Capillary Electrophores is	25-150 μM[6] [7]	-	-	0.25 μg/mL	0.75 μg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for its high specificity and accuracy in determining Pheniramine Maleale, often in combination with other active ingredients.[8]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[2]
- Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) and acetonitrile in a ratio of 60:40 (v/v).[2]



• Flow Rate: 1.0 mL/min.[2]

Detection Wavelength: 265 nm.[2]

- Standard Preparation: A stock solution of Pheniramine Maleate is prepared by dissolving a known weight of the standard in the mobile phase to achieve a specific concentration (e.g., 20 mg in 100 mL).[2] Working standards are prepared by further dilution.
- Sample Preparation: For injection dosage forms, an appropriate volume is diluted with the mobile phase to fall within the linear range of the method.[9] For tablets, a representative number of tablets are crushed, and a portion of the powder equivalent to a specific amount of the active ingredient is dissolved in the mobile phase, sonicated, filtered, and then diluted.
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of **Pheniramine** Maleate in the sample is calculated by comparing its peak area with that of the standard.

UV-Visible Spectrophotometry

Spectrophotometric methods are often employed for their simplicity and cost-effectiveness in the routine analysis of **Pheniramine Maleate** in bulk and pharmaceutical dosage forms.

- Instrumentation: A UV-Visible spectrophotometer.
- Method 1: Direct Measurement
 - Solvent: 0.1 N Hydrochloric Acid.[3]
 - Analytical Wavelength (λmax): 264 nm.[3]
 - Procedure: A stock solution of Pheniramine Maleate is prepared in 0.1 N HCI.[3] This solution is then serially diluted to prepare a series of concentrations within the linear range (e.g., 2-40 μg/mL).[3] The absorbance of each solution is measured at 264 nm against a 0.1 N HCI blank. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the sample solution, prepared similarly, is then determined from the calibration curve.
- Method 2: Charge-Transfer Complexation



- Reagents: p-chloranilic acid (CAA) or 2,3-dichloro-5,6-dicyanoquinone (DDQ) as π -acceptors.[10][11]
- Solvent: 1,4-dioxan-acetonitrile medium.[10][11]
- Analytical Wavelength (λmax): 530 nm for CAA complex and 590 nm for DDQ complex.
 [10]
- \circ Procedure: The method involves the reaction of **Pheniramine Maleate** (as an n-electron donor) with the π -acceptor to form a colored charge-transfer complex. The absorbance of the resulting solution is measured at the respective λ max. The concentration is determined using a calibration curve prepared from standard solutions. This method offers an alternative when interference from excipients is a concern in the direct UV method.

Titrimetry

Titrimetric methods, particularly acid-base titrations, offer a simple, rapid, and cost-effective approach for the assay of **Pheniramine Maleate** in its pure form and in pharmaceutical preparations.[4][5]

- Principle: The method is based on the neutralization of the maleic acid moiety of Pheniramine Maleate with a standardized basic solution.
- Method A: Visual Titration[4][5]
 - Titrant: Standardized aqueous Sodium Hydroxide (NaOH) solution (e.g., 0.1 N).
 - Solvent: Neutral ethanol is used to prevent the precipitation of the drug during titration.
 - Indicator: Phenolphthalein.[4][5]
 - Procedure: A known amount of **Pheniramine Maleate** is dissolved in neutral ethanol. A
 few drops of phenolphthalein indicator are added, and the solution is titrated with
 standardized NaOH until a persistent pink endpoint is observed.
- Method B: Potentiometric Titration[4][5]
 - Titrant: Standardized aqueous Sodium Hydroxide (NaOH) solution.



- Instrumentation: A pH meter with a combined glass-calomel electrode system.[4][5]
- Procedure: The drug solution is prepared as in the visual titration method. The electrode system is immersed in the solution, and the titrant is added in small increments. The pH is recorded after each addition. The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation and quantification of components in a mixture and can be applied for the simultaneous determination of **Pheniramine Maleate** and other drugs.

- Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[12]
- Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 2.5:7.5:0.3, v/v/v).[12]
- Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
- Development: The plate is developed in a saturated chromatographic chamber with the mobile phase.
- Detection: The developed plate is dried and scanned using a TLC scanner at a specific wavelength (e.g., 270 nm).[12]
- Quantification: The peak areas of the separated spots are proportional to the concentration
 of the analyte. A calibration curve is prepared by spotting different concentrations of the
 standard solution.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used for the chiral and achiral analysis of **Pheniramine Maleate**.

- Instrumentation: A capillary electrophoresis system with a UV detector.
- Capillary: Fused silica capillary.



- Buffer: A phosphate buffer (e.g., 75mM; pH 3.50).[6][7] For chiral separations, chiral selectors such as β-cyclodextrin and anionic carboxymethyl β-CD polymer can be added to the buffer.[6][7]
- Voltage: A high voltage is applied across the capillary to effect separation.
- Detection: On-column UV detection at a suitable wavelength.
- Procedure: The capillary is filled with the buffer. A small plug of the sample solution is
 introduced into the capillary by hydrodynamic or electrokinetic injection. The voltage is then
 applied, and the components migrate through the capillary at different velocities based on
 their charge-to-size ratio, allowing for their separation and subsequent detection.

Method Selection Workflow

The choice of an analytical method depends on various factors, including the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research). The following diagram illustrates a logical workflow for selecting an appropriate method.

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